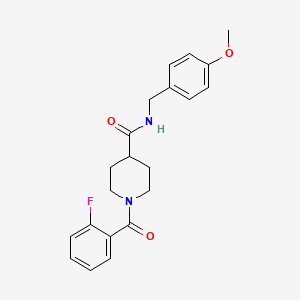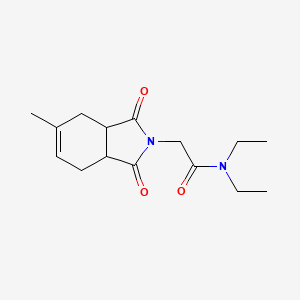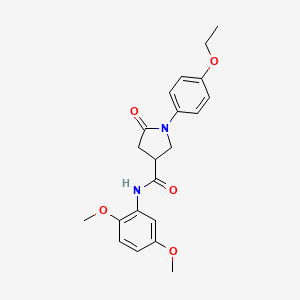![molecular formula C15H23N3O3S B4439249 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4439249.png)
1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide
描述
1-[(Dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD). DAPT has also been shown to have other biological effects, including anti-tumor activity, making it a promising candidate for cancer therapy.
作用机制
1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide inhibits the activity of γ-secretase by binding to the active site of the enzyme. This prevents the cleavage of APP and the generation of Aβ peptides. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has also been shown to inhibit the cleavage of other proteins by γ-secretase, including Notch receptors, which are involved in cell signaling and development.
Biochemical and Physiological Effects:
In addition to its role as a γ-secretase inhibitor, 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has been shown to have other biological effects. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, and has been investigated as a potential anti-cancer agent. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and specific inhibitor of γ-secretase, making it a useful tool for investigating the role of Aβ in AD pathogenesis and the role of Notch signaling in various biological processes. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide is also relatively easy to synthesize and has good stability, making it a convenient tool for laboratory experiments. However, 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several areas of future research that could build on the current understanding of 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and specific inhibitors of γ-secretase, which could improve the efficacy and safety of AD therapies. Another area of interest is the investigation of the role of Notch signaling in cancer, and the potential for 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide and other γ-secretase inhibitors to be used as anti-cancer agents. Additionally, there is ongoing research into the mechanisms of action of 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide and the potential for this compound to be used in the treatment of other diseases, such as inflammatory diseases.
科学研究应用
1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the role of γ-secretase in various biological processes, including the processing of APP and the Notch signaling pathway. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has been shown to inhibit the production of Aβ peptides in vitro and in vivo, and has been used to investigate the role of Aβ in AD pathogenesis. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has also been used to investigate the role of Notch signaling in various biological processes, including stem cell differentiation, development, and cancer.
属性
IUPAC Name |
1-(dimethylsulfamoyl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-5-4-6-14(11-12)16-15(19)13-7-9-18(10-8-13)22(20,21)17(2)3/h4-6,11,13H,7-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMGDUGYLLLIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439168.png)
![3-methyl-N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439176.png)
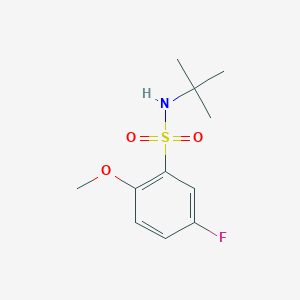

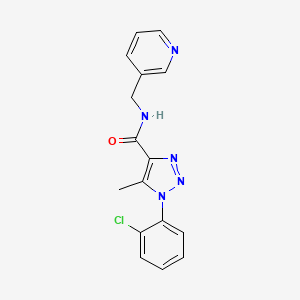
![1-{2-hydroxy-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4439211.png)
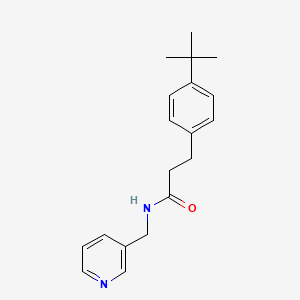
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4439224.png)
![2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439229.png)
![N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4439236.png)
